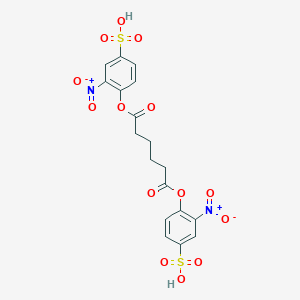

Bis(2-nitro-4-sulfophenyl) hexanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(2-nitro-4-sulfophenyl) hexanedioate, also known as BNPS-Skatole, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in several applications, including biochemical assays, protein analysis, and enzyme kinetics.

Applications De Recherche Scientifique

Bis(2-nitro-4-sulfophenyl) hexanedioate is widely used in scientific research due to its ability to interact with proteins and enzymes. This compound is used as a chromogenic substrate for the detection of proteases and esterases. Bis(2-nitro-4-sulfophenyl) hexanedioate is also used in enzyme kinetics studies to determine the kinetic parameters of enzymes. Additionally, this compound is used in protein analysis to study protein-protein interactions and protein-ligand interactions.

Mécanisme D'action

Bis(2-nitro-4-sulfophenyl) hexanedioate interacts with proteins and enzymes by forming a covalent bond with the amino acid residues of the protein or enzyme. The covalent bond formation results in a change in the absorbance of the compound, which can be measured using a spectrophotometer. The change in absorbance is proportional to the amount of protein or enzyme present in the sample.

Effets Biochimiques Et Physiologiques

Bis(2-nitro-4-sulfophenyl) hexanedioate does not have any known biochemical or physiological effects on living organisms. This compound is used solely for scientific research purposes and does not have any therapeutic applications.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using Bis(2-nitro-4-sulfophenyl) hexanedioate in lab experiments is its high sensitivity and specificity. This compound can detect low concentrations of proteins and enzymes with high accuracy. Additionally, Bis(2-nitro-4-sulfophenyl) hexanedioate is easy to use and does not require any specialized equipment.

One of the limitations of using Bis(2-nitro-4-sulfophenyl) hexanedioate is its cost. This compound is relatively expensive compared to other chromogenic substrates. Additionally, Bis(2-nitro-4-sulfophenyl) hexanedioate is not suitable for the detection of all types of enzymes and proteins.

Orientations Futures

The future directions for Bis(2-nitro-4-sulfophenyl) hexanedioate research include the development of new applications for this compound. One potential application is the use of Bis(2-nitro-4-sulfophenyl) hexanedioate in drug discovery research. This compound can be used to screen libraries of compounds for their ability to interact with proteins and enzymes. Additionally, Bis(2-nitro-4-sulfophenyl) hexanedioate can be used in the development of new diagnostic assays for the detection of diseases.

Conclusion

In conclusion, Bis(2-nitro-4-sulfophenyl) hexanedioate is a unique chemical compound that has gained significant attention in scientific research due to its ability to interact with proteins and enzymes. This compound is widely used in several applications, including biochemical assays, protein analysis, and enzyme kinetics. Bis(2-nitro-4-sulfophenyl) hexanedioate is synthesized by the reaction of Skatole with nitronium tetrafluoroborate and sulfuric acid. The future directions for Bis(2-nitro-4-sulfophenyl) hexanedioate research include the development of new applications for this compound in drug discovery research and the development of new diagnostic assays for the detection of diseases.

Méthodes De Synthèse

Bis(2-nitro-4-sulfophenyl) hexanedioate is synthesized by the reaction of Skatole with nitronium tetrafluoroborate and sulfuric acid. The reaction results in the formation of a yellow-colored powder, which is purified by recrystallization. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Propriétés

Numéro CAS |

143392-33-0 |

|---|---|

Nom du produit |

Bis(2-nitro-4-sulfophenyl) hexanedioate |

Formule moléculaire |

C18H16N2O14S2 |

Poids moléculaire |

548.5 g/mol |

Nom IUPAC |

3-nitro-4-[6-(2-nitro-4-sulfophenoxy)-6-oxohexanoyl]oxybenzenesulfonic acid |

InChI |

InChI=1S/C18H16N2O14S2/c21-17(33-15-7-5-11(35(27,28)29)9-13(15)19(23)24)3-1-2-4-18(22)34-16-8-6-12(36(30,31)32)10-14(16)20(25)26/h5-10H,1-4H2,(H,27,28,29)(H,30,31,32) |

Clé InChI |

FUMSETOXSPHOLA-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])OC(=O)CCCCC(=O)OC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-] |

SMILES canonique |

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])OC(=O)CCCCC(=O)OC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-] |

Synonymes |

2-nitro-4-sulfophenyl adipate 2-NSPA |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[3,4-b]pyridine-5,7-dione](/img/structure/B132826.png)

![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)